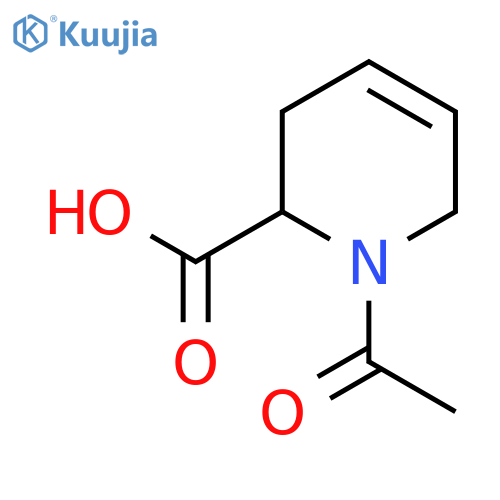Cas no 2680550-32-5 (1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid)
1-アセチル-1,2,3,6-テトラヒドロピリジン-2-カルボン酸は、ピリジン骨格にアセチル基とカルボキシル基を有する複素環式化合物です。この化合物は、医薬品中間体や有機合成における重要なビルディングブロックとしての応用が期待されます。特に、立体選択的な合成反応や官能基変換に適した反応性を示し、創薬化学分野での利用価値が高いです。分子内に二つの反応性官能基(アセチル基とカルボキシル基)を有するため、多様な誘導体合成が可能です。また、テトラヒドロピリジン環の構造的特徴から、生体適合性材料開発への応用も検討されています。

2680550-32-5 structure
商品名:1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid
1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680550-32-5
- EN300-28271006
- 1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- 1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid
-
- インチ: 1S/C8H11NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h2-3,7H,4-5H2,1H3,(H,11,12)
- InChIKey: GSQNGANPGGQVOV-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC=CCN1C(C)=O)=O
計算された属性
- せいみつぶんしりょう: 169.07389321g/mol
- どういたいしつりょう: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 57.6Ų
1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28271006-0.1g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
| Enamine | EN300-28271006-0.05g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
| Enamine | EN300-28271006-10.0g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
| Enamine | EN300-28271006-5.0g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
| Enamine | EN300-28271006-0.5g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
| Enamine | EN300-28271006-1.0g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
| Enamine | EN300-28271006-0.25g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
| Enamine | EN300-28271006-2.5g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
| Enamine | EN300-28271006-10g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 10g |
$4176.0 | 2023-09-09 | ||
| Enamine | EN300-28271006-5g |
1-acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
2680550-32-5 | 5g |
$2816.0 | 2023-09-09 |
1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
2680550-32-5 (1-Acetyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid) 関連製品
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 506-17-2(cis-Vaccenic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
